Lipophilicity (LogP) Differentiation: ~0.4–1.2 Log Unit Increase Over Closest Dimethoxy and Unsubstituted Phenyl Analogs
The target compound exhibits a higher computed LogP than two structurally analogous 6-chloro-2-arylpyridazin-3(2H)-ones that represent the simplest (phenyl) and most electronically distinct (3,5-dimethoxyphenyl) comparators. By ChemScene calculation, LogP = 2.687 for the target compound, compared with LogP = 1.89 for 6-chloro-2-phenylpyridazin-3(2H)-one (Δ = +0.80) . By Chemsrc calculation, LogP = 1.90 for the target, compared with LogP = 1.46 for 6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one (Δ = +0.44) . The increased lipophilicity, driven by the additional chlorine and fluorine atoms, predicts enhanced passive membrane permeability but also potentially higher non-specific protein binding, requiring careful interpretation in cellular assay contexts.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.687 (ChemScene); LogP = 1.90 (Chemsrc) |
| Comparator Or Baseline | 6-Chloro-2-phenylpyridazin-3(2H)-one: LogP = 1.89 (Chemsrc); 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one: LogP = 1.46 (Chemsrc) |
| Quantified Difference | ΔLogP = +0.44 to +0.80 (target vs. closest analogs); ΔLogP = +1.22 (target vs. dimethoxy analog by ChemScene vs. Chemsrc methods) |
| Conditions | Predicted values using different computational algorithms (ALOGPS vs. ChemAxon); no experimental shake-flask data available |
Why This Matters
A LogP difference of ≥0.4 units can translate into a several-fold difference in membrane permeability and tissue distribution, making the target compound a distinctly more lipophilic tool for probing hydrophobic binding pockets or for use in cellular assays where higher intracellular exposure is required.
